molecular formula C12H13NO5S B11069661 1-[(4-Methylphenyl)sulfonyl]-5-oxoproline CAS No. 21957-65-3

1-[(4-Methylphenyl)sulfonyl]-5-oxoproline

Cat. No.: B11069661
CAS No.: 21957-65-3
M. Wt: 283.30 g/mol
InChI Key: AIQSXWLOKKCHFH-UHFFFAOYSA-N
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Description

1-[(4-Methylphenyl)sulfonyl]-5-oxoproline is a modified proline derivative featuring a sulfonyl group attached to a 4-methylphenyl substituent at the 1-position and a ketone group at the 5-position. This compound belongs to the class of 5-oxoproline derivatives, which are structurally characterized by a pyrrolidin-2-one ring system.

Properties

IUPAC Name

1-(4-methylphenyl)sulfonyl-5-oxopyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO5S/c1-8-2-4-9(5-3-8)19(17,18)13-10(12(15)16)6-7-11(13)14/h2-5,10H,6-7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIQSXWLOKKCHFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C(CCC2=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21957-65-3
Record name 5-Oxo-1-((p-tolyl)sulphonyl)-L-proline
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Record name 5-oxo-1-[(p-tolyl)sulphonyl]-L-proline
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Biological Activity

1-[(4-Methylphenyl)sulfonyl]-5-oxoproline, a compound with significant potential in medicinal chemistry, has garnered attention due to its unique structural characteristics and biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

1-[(4-Methylphenyl)sulfonyl]-5-oxoproline features a sulfonamide group attached to a 5-oxoproline backbone. The presence of the 4-methylphenyl moiety enhances its lipophilicity, potentially influencing its interaction with biological targets.

Antioxidant Properties

Research indicates that 5-oxoproline, a related compound, exhibits effects on oxidative stress parameters. Studies have demonstrated that it can reduce non-enzymatic antioxidant defenses in vitro, leading to increased protein oxidation and reactive species production in rat brain tissues . This suggests that similar derivatives may also influence oxidative stress pathways.

Enzyme Inhibition

The compound has shown promise as an inhibitor of various enzymes. In studies involving sulfonamide derivatives, compounds similar to 1-[(4-Methylphenyl)sulfonyl]-5-oxoproline have been evaluated for their inhibitory effects on acetylcholinesterase (AChE) and urease. The results indicated strong inhibitory activity against these enzymes, with some derivatives exhibiting IC50 values significantly lower than standard reference compounds .

CompoundIC50 (µM)Target Enzyme
7l2.14±0.003AChE
7m0.63±0.001AChE
7n2.17±0.006AChE
7o1.13±0.003Urease

This table summarizes the enzyme inhibition activities of synthesized compounds bearing similar structural motifs.

Antimicrobial Activity

Compounds with similar sulfonamide structures have demonstrated varying degrees of antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis. These findings suggest that 1-[(4-Methylphenyl)sulfonyl]-5-oxoproline may possess antimicrobial properties worth investigating further .

Case of 5-Oxoprolinemia

A notable case study highlighted the accumulation of 5-oxoproline due to chronic acetaminophen intoxication, leading to metabolic acidosis characterized by elevated anion gaps . The study emphasized the importance of recognizing elevated levels of 5-oxoproline in clinical settings, which could be relevant for understanding the metabolic pathways impacted by related compounds.

The mechanisms underlying the biological activities of 1-[(4-Methylphenyl)sulfonyl]-5-oxoproline are likely multifaceted:

  • Oxidative Stress Modulation : By influencing antioxidant defenses, the compound may alter cellular responses to oxidative stress.
  • Enzyme Interaction : The sulfonamide group may facilitate binding to active sites on target enzymes, inhibiting their function and affecting metabolic pathways.

Scientific Research Applications

Research indicates that 1-[(4-Methylphenyl)sulfonyl]-5-oxoproline exhibits potential biological activities, particularly in the context of metabolic disorders and drug interactions. Its structural similarity to other compounds involved in metabolic pathways suggests it may influence various biochemical processes.

Interaction Studies

Preliminary studies have shown that 1-[(4-Methylphenyl)sulfonyl]-5-oxoproline interacts with biological targets, potentially affecting enzyme activity and metabolic pathways. For instance, it may play a role in modulating the activity of enzymes involved in the gamma-glutamyl cycle, which is crucial for amino acid metabolism and detoxification processes .

Acquired 5-Oxoprolinemia

A notable clinical application of 5-oxoproline derivatives is their involvement in metabolic acidosis conditions. A case study highlighted that administration of N-acetylcysteine effectively resolved anion gap metabolic acidosis caused by elevated levels of 5-oxoproline due to acetaminophen use. This underscores the importance of understanding the biochemical pathways involving 1-[(4-Methylphenyl)sulfonyl]-5-oxoproline in clinical settings .

Treatment Protocols

The management of conditions associated with elevated 5-oxoproline levels, such as metabolic acidosis, has been explored through various treatment protocols involving compounds like N-acetylcysteine. These treatments aim to restore normal metabolic function by addressing the underlying biochemical imbalances caused by excessive 5-oxoproline accumulation .

Comparative Analysis of Related Compounds

To better understand the unique properties of 1-[(4-Methylphenyl)sulfonyl]-5-oxoproline, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Properties
5-Oxoproline Contains a five-membered ringBasic proline structure
N-(4-Methylphenyl)glycine Amino acid derivativeExhibits different reactivity
4-Methylbenzenesulfonamide Sulfonamide structureKnown for antibacterial properties
N-(2-Hydroxyethyl)-4-methylbenzenesulfonamide Hydroxyethyl substitutionEnhanced solubility

The combination of the sulfonyl group with the oxoproline structure in 1-[(4-Methylphenyl)sulfonyl]-5-oxoproline may confer distinct biological activities not present in other similar compounds.

Future Research Directions

Further research is necessary to fully elucidate the mechanisms by which 1-[(4-Methylphenyl)sulfonyl]-5-oxoproline exerts its biological effects. Potential areas of exploration include:

  • Molecular Docking Studies: To predict binding affinities with various biological targets.
  • In Vivo Studies: To assess therapeutic efficacy and safety profiles.
  • Synthesis of Derivatives: To explore modifications that enhance its biological activity or selectivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following table summarizes key structural and functional differences between 1-[(4-Methylphenyl)sulfonyl]-5-oxoproline and related compounds:

Compound Name Substituents at 1-Position 5-Oxo Group Key Functional Groups Biological Activity Reference
1-[(4-Methylphenyl)sulfonyl]-5-oxoproline 4-Methylphenylsulfonyl Yes Sulfonyl, ketone Under investigation N/A
(2S,4S)-4-Amino-1-phenyl-5-oxoproline (1a) Phenyl Yes Amino, ketone Antiplatelet, antithrombotic
(2S,4S)-4-Amino-1-(4-fluorophenyl)-5-oxoproline (1b) 4-Fluorophenyl Yes Amino, ketone, fluorine Antiplatelet, antithrombotic
(±)-trans 1-[(3,4-Dimethoxyphenyl)methyl]-3-(4-methoxyphenyl)-5-oxo-proline (31f) 3,4-Dimethoxyphenylmethyl Yes Methoxy, ketone Not reported

Key Observations:

  • Substituent Effects: The sulfonyl group in 1-[(4-Methylphenyl)sulfonyl]-5-oxoproline introduces strong electron-withdrawing effects, which may alter reactivity and binding affinity compared to amino-substituted analogs like 1a and 1b. The latter exhibit antiplatelet activity due to their amino groups, which facilitate interactions with biological targets like thrombin or platelet receptors .
  • Synthetic Pathways: While 1a and 1b are synthesized via Boc protection of the 4-amino group followed by coupling with piperidine/morpholine using EDC·HCl , the sulfonyl derivative likely requires sulfonylation of the proline backbone, a distinct route that impacts yield and purity.
  • Biological Activity: Amino-substituted derivatives (1a, 1b) demonstrate measurable antiplatelet activity (IC₅₀ values in micromolar range), whereas the sulfonyl variant’s activity remains uncharacterized. The methoxy-substituted 31f lacks reported bioactivity, highlighting the critical role of functional group selection .

Physicochemical Properties

  • Solubility: The sulfonyl group in 1-[(4-Methylphenyl)sulfonyl]-5-oxoproline likely reduces aqueous solubility compared to amino-substituted derivatives, which possess polar amino groups.
  • Stability : Sulfonyl derivatives are generally more stable under acidic conditions than Boc-protected analogs, which may hydrolyze during storage or biological assays .

Spectroscopic Data

  • NMR Profiles: The ¹H NMR spectra of amino-substituted derivatives (1a, 1b) show characteristic signals for the Boc-protected amino group (δ ~1.40 ppm for tert-butyl) and aromatic protons (δ ~7.3–7.5 ppm) . In contrast, the sulfonyl derivative would exhibit deshielded aromatic protons due to the electron-withdrawing sulfonyl group.
  • IR Spectroscopy : The ketone group at the 5-position in all analogs generates a strong absorption band near 1720 cm⁻¹, while sulfonyl groups exhibit S=O stretches near 1350–1150 cm⁻¹ .

Research Findings and Gaps

  • Anti-Thrombotic Potential: Amino-substituted 5-oxoprolines (1a, 1b) inhibit platelet aggregation by ~40–60% at 100 µM, with low cytotoxicity (CC₅₀ > 500 µM) . The sulfonyl derivative’s efficacy in this context is unknown but warrants investigation.
  • Synthetic Challenges : Sulfonylation reactions often require harsh conditions (e.g., sulfonic acid chlorides), which may degrade the 5-oxoproline core. Optimization of reaction parameters (e.g., temperature, solvent) is critical .

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